
6-(3,4-Dihydro-2H-pyran-6-yl)-2,2-dimethyl-1lambda~4~,3-dithian-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dihydro-2H-pyran-6-yl)-2,2-dimethyl-1lambda~4~,3-dithian-1-one is a complex organic compound featuring a pyran ring fused with a dithiane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydro-2H-pyran-6-yl)-2,2-dimethyl-1lambda~4~,3-dithian-1-one typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydro-2H-pyran with a suitable dithiane derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dihydro-2H-pyran-6-yl)-2,2-dimethyl-1lambda~4~,3-dithian-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
6-(3,4-Dihydro-2H-pyran-6-yl)-2,2-dimethyl-1lambda~4~,3-dithian-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 6-(3,4-Dihydro-2H-pyran-6-yl)-2,2-dimethyl-1lambda~4~,3-dithian-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or proteins, influencing various biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-2H-pyran-6-yl dimethylsilanol
- 5,6-Dihydro-4H-pyran-2-yl dimethylsilanol
Uniqueness
6-(3,4-Dihydro-2H-pyran-6-yl)-2,2-dimethyl-1lambda~4~,3-dithian-1-one is unique due to its combination of a pyran ring and a dithiane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
88987-41-1 |
|---|---|
Formule moléculaire |
C11H18O2S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
6-(3,4-dihydro-2H-pyran-6-yl)-2,2-dimethyl-1,3-dithiane 1-oxide |
InChI |
InChI=1S/C11H18O2S2/c1-11(2)14-8-6-10(15(11)12)9-5-3-4-7-13-9/h5,10H,3-4,6-8H2,1-2H3 |
Clé InChI |
BZRODELCIQVODU-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCC(S1=O)C2=CCCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



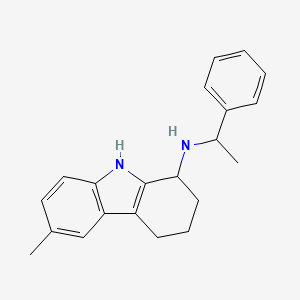

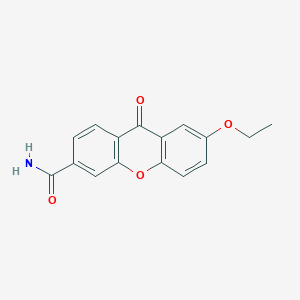
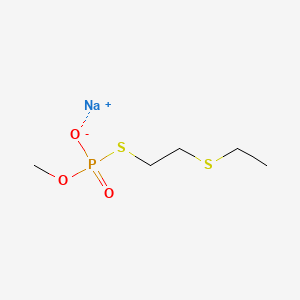
![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)

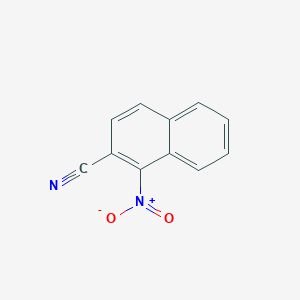
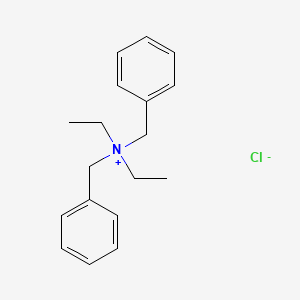

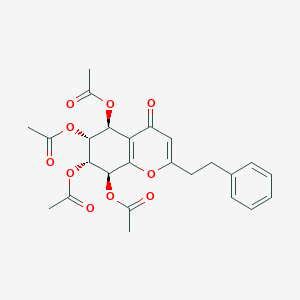
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
